molecular formula C30H43Cl2N5O8 B1682002 Teglarinad chloride CAS No. 432037-57-5

Teglarinad chloride

Cat. No. B1682002
M. Wt: 672.6 g/mol
InChI Key: DAHMXVAETAAQOZ-UHFFFAOYSA-N
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Description

Teglarinad chloride, also known as GMX1777, is a water-soluble prodrug of a cyanoguanidine compound with potential antineoplastic activity . It is rapidly converted into an active drug through hydrolytic cleavage of a carbonate ester bond . The active drug appears to antagonize nuclear factor-kappa B (NF-kB) transcription, resulting in the induction of tumor cell apoptosis .


Molecular Structure Analysis

The molecular formula of Teglarinad chloride is C30H43Cl2N5O8 . Its molecular weight is 672.60 . The InChIKey, which is a unique identifier for chemical substances, is DAHMXVAETAAQOZ-UHFFFAOYSA-N .

Scientific Research Applications

Antineoplastic Activity

Teglarinad chloride, a water-soluble prodrug of a cyanoguanidine compound, has been identified for its potential antineoplastic activity. This compound undergoes rapid conversion in vivo into its active form through hydrolytic cleavage. The active drug is believed to antagonize nuclear factor-kappa B (NF-kB) transcription, which plays a crucial role in inducing tumor cell apoptosis. However, the exact mechanism of action of teglarinad chloride is still under research (Definitions, 2020).

Validation in Cleaning Processes

Teglarinad chloride's validation in cleaning processes, specifically in the context of pharmaceutical manufacturing, has been studied. A spectroscopic method for quantifying residues of this compound on swabs from manufacturing equipment was developed and validated. This UV spectrophotometric method provides a simple, accurate, and cost-efficient means for estimating and quantifying teglarinad chloride, supporting its evaluation in cleaning validation processes (Malviya, Maheshwari, & Rathore, 2022).

Corrosion Studies in Molten Chlorides

Although not directly related to teglarinad chloride, there has been significant research on the corrosion behaviors of metallic alloys in molten chlorides, relevant for thermal energy storage in concentrated solar power plants. This research provides insights into the stability and interaction of chloride compounds, including teglarinad chloride, under high-temperature conditions (Ding, Bonk, & Bauer, 2018).

Educational Applications in Analytical Chemistry

The role of chloride compounds in educational settings, particularly in teaching analytical chemistry techniques such as the Mohr method for determining chloride content in mineral water, has been explored. This educational approach enhances students' generic science skills, including those related to the analysis of chloride compounds like teglarinad chloride (Yulia, Zenab, & Dinar, 2018).

properties

IUPAC Name

[4-[[N'-[6-(4-chlorophenoxy)hexyl]-N-cyanocarbamimidoyl]amino]pyridin-1-ium-1-yl]methyl 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl carbonate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42ClN5O8.ClH/c1-38-16-17-39-18-19-40-20-21-41-22-23-43-30(37)44-25-36-13-10-27(11-14-36)35-29(34-24-32)33-12-4-2-3-5-15-42-28-8-6-26(31)7-9-28;/h6-11,13-14H,2-5,12,15-23,25H2,1H3,(H,33,34);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHMXVAETAAQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOC(=O)OC[N+]1=CC=C(C=C1)NC(=NCCCCCCOC2=CC=C(C=C2)Cl)NC#N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H43Cl2N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The cytotoxicity of GMX1777, a prodrug of GMX1778, occurs exclusively through its ability to selectively inhibit nicotinamide phosphoribosyl transferase (NAMPRT). Tumor cells have elevated NAMPRT, an enzyme involved in the biosynthesis of oxidized nicotinamide adenine dinucleotide (NAD+). These cells have a high rate of NAD+ turnover due to elevated glycolysis and high ADP-ribosylation activity required for DNA repair, genome stability and telomere maintenance. These latter characteristics make cancer cells more susceptible to NAMPRT inhibition than normal cells. Although the mechanism of action of GMX1778 was initially believed to include NF-κB inhibition, a transcriptional factor that plays a role in cancer cell survival, NF-κB inhibition occurs as a consequence of ATP loss following NAMPRT inhibition and NAD+ decline.
Record name GMX1777
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05217
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Teglarinad chloride

CAS RN

432037-57-5
Record name Teglarinad chloride [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0432037575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TEGLARINAD CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6V5QYX9MZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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